4,4'-Bis(2-benzoxazolyl)stilbene CAS number and properties
4,4'-Bis(2-benzoxazolyl)stilbene CAS number and properties
An In-depth Technical Guide to 4,4'-Bis(2-benzoxazolyl)stilbene (B75663)
Introduction
4,4'-Bis(2-benzoxazolyl)stilbene (BBS) is a fluorescent compound characterized by a stilbene (B7821643) core flanked by two benzoxazole (B165842) moieties. This structure imparts significant photophysical properties, most notably a strong blue fluorescence under ultraviolet (UV) light.[1] Its high fluorescence quantum yield and chemical stability have led to its widespread use as an optical brightener in polymers and textiles.[2][3] More recently, its unique photophysical characteristics, which are sensitive to the local environment, have made it a subject of interest in materials science and as a fluorescent probe.[1][4] The stilbene scaffold is also recognized as a "privileged structure" in medicinal chemistry, suggesting potential, though less explored, applications in drug development.[1]
Chemical and Physical Properties
BBS is a high-purity crystalline solid.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1533-45-5 | [1][4][5][6][7][8] |
| Molecular Formula | C₂₈H₁₈N₂O₂ | [5][6][7][8] |
| Molecular Weight | 414.45 g/mol | [5][7] |
| Appearance | Powder | [4][9] |
| Melting Point | >300 °C | [8][9][10] |
| Boiling Point | 566.8 ± 39.0 °C at 760 mmHg | [8] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, and toluene. | [1][4] |
| Density | 1.3 ± 0.1 g/cm³ | [8] |
| Flash Point | 285.1 ± 21.0 °C | [5][8] |
| LogP | 6.66 - 7.47 | [5][6] |
Spectral Properties
The photophysical behavior of BBS is central to its applications. It exhibits strong absorption in the UV region and emits in the blue region of the visible spectrum.
| Spectral Property | Value | Reference |
| Absorption Maximum (λmax) | 368-372 nm | [1][9] |
| Emission Maximum (λem) | 425/455 nm | [1] |
| Fluorescence Quantum Yield (Φfl) | ≥ 0.88 in solution | [4][11][12][13][14] |
The high fluorescence quantum yield indicates a very efficient emission process.[1] The primary deactivation pathway for the excited state, other than fluorescence, is trans-cis photoisomerization.[11][12][13]
Synthesis and Derivatization
The synthesis of 4,4'-bis(2-benzoxazolyl)stilbene can be approached through various routes, typically involving the formation of the benzoxazole rings and the construction of the central stilbene bridge.[1]
A common synthetic strategy involves the condensation of a carboxylic acid derivative with an o-aminophenol, followed by cyclodehydration to form the benzoxazole ring.[1] Another approach involves reacting 4-(chloromethyl)benzoyl chloride with a substituted 2-aminophenol (B121084) to form an amide intermediate, which then undergoes a ring-closure reaction.[1]
The properties of BBS can be tuned through derivatization. Introducing substituents onto the 2-aminophenol starting material allows for the incorporation of functional groups onto the benzoxazole rings.[1] Additionally, the introduction of electron-withdrawing or electron-donating groups on the benzoxazolyl or stilbene rings can significantly alter the electronic properties and, consequently, the absorption and emission spectra.[1]
Experimental Protocols
Synthesis via Condensation and Ring-Closure
A representative two-step process for the synthesis of 4,4'-bis(2-benzoxazolyl)stilbene derivatives is described in patent literature.[3] This process involves the reaction of 4-(chloromethyl)benzoyl chloride with an aminophenol, followed by a base-induced coupling to form the stilbene bridge.
Step 1: Synthesis of the Benzoxazole Intermediate
-
A solution of 2-amino-4-tert-butylphenol (B71990) (0.25 mol) in N,N-dimethylacetamide (200 ml) is cooled to 0-5 °C.
-
4-(chloromethyl)benzoyl chloride (0.25 mol) is added dropwise over 1 hour.
-
The solution is warmed to 20-25 °C and stirred for 2.5 hours.
-
Water (150 ml) is added dropwise to precipitate the product.
-
The precipitate is filtered, washed with water, and dried under vacuum at 80 °C.[3]
Step 2: Formation of the Stilbene
-
The intermediate from Step 1 is reacted with a strong base to form the final 4,4'-bis(2-benzoxazolyl)stilbene compound.[3]
Purification and Analysis by HPLC
4,4'-Bis(2-benzoxazolyl)stilbene can be analyzed using reverse-phase high-performance liquid chromatography (HPLC).[6]
-
Column: Newcrom R1 HPLC column
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[6]
-
Detection: UV or fluorescence detection would be appropriate given the compound's spectral properties.
This method is scalable and can be adapted for preparative separation to isolate impurities.[6]
Applications
The primary application of 4,4'-bis(2-benzoxazolyl)stilbene is as an optical brightener for a wide range of polymers, including polyesters, nylon, PVC, and polycarbonates.[1][2] Its strong blue fluorescence counteracts any yellowish tinge in the material, resulting in a whiter appearance.
Its viscosity-sensitive photophysics also makes it a valuable fluorescent probe for studying polymer matrix environments and for monitoring the curing of coatings.[1][4] In the realm of materials science, it is used in the development of sensors and organic light-emitting diodes (OLEDs).[15]
While the stilbene core is of interest in medicinal chemistry, the direct application of 4,4'-bis(2-benzoxazolyl)stilbene in drug development is not well-established.[16][17] However, its derivatives could be explored for biological activity.
Visualization of Key Processes
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of 4,4'-bis(2-benzoxazolyl)stilbene.
References
- 1. 4,4'-Bis(2-benzoxazolyl)stilbene|CAS 1533-45-5 [benchchem.com]
- 2. specialchem.com [specialchem.com]
- 3. WO2000044732A1 - Process for the preparation of 4,4'-bis(2-benzoxazolyl)stilbenes - Google Patents [patents.google.com]
- 4. 4,4'-Bis(2-benzoxazolyl)stilbene | CAS:1533-45-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. echemi.com [echemi.com]
- 6. 4,4’-Bis(2-benzoxazolyl)stilbene | SIELC Technologies [sielc.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 4,4'-Bis(2-benzoxazolyl)stilbene | CAS#:1533-45-5 | Chemsrc [chemsrc.com]
- 9. 4,4′-双(2-苯并噁唑基)二苯乙烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Photophysical and electrochemical investigations of the fluorescent probe, 4,4'-bis(2-benzoxazolyl)stilbene. | Sigma-Aldrich [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemimpex.com [chemimpex.com]
- 16. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological Activities of Stilbenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
